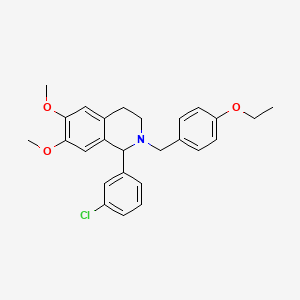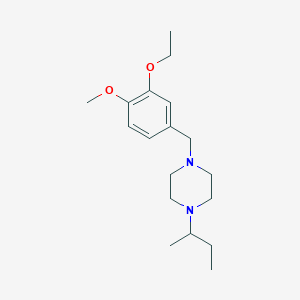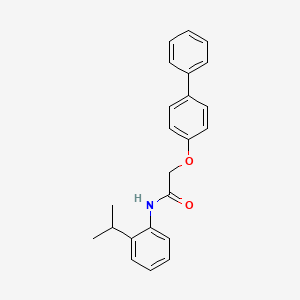![molecular formula C17H19BrO3 B5209463 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene, commonly known as BPP-E or AH-7921, is a synthetic opioid analgesic drug that has gained attention in recent years due to its potential use as a research chemical. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline, and was initially developed as a potential alternative to morphine. BPP-E is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for producing analgesic effects in the body.
Mechanism of Action
BPP-E acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for producing analgesic effects in the body. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. BPP-E has been shown to be highly selective for the μ-opioid receptor, and does not produce significant activation of other opioid receptors.
Biochemical and Physiological Effects:
BPP-E produces potent analgesic effects in animal models, and has been shown to be effective in reducing pain in a variety of different types of pain models. It has also been shown to produce sedative effects, and may have potential as a treatment for anxiety and insomnia. BPP-E has been shown to produce respiratory depression, which is a common side effect of opioid analgesics.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPP-E in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptor activation and for investigating the potential therapeutic applications of μ-opioid receptor agonists. However, BPP-E is a synthetic opioid analgesic drug, and as such, there are limitations to its use in lab experiments. It is important to use caution when handling BPP-E, as it can be toxic and potentially lethal if not handled properly.
Future Directions
There are several potential future directions for research involving BPP-E. One area of interest is the development of new and more effective μ-opioid receptor agonists for the treatment of chronic pain. Another area of interest is the development of new and more selective μ-opioid receptor agonists that can produce analgesic effects without producing respiratory depression. Additionally, there is interest in investigating the potential therapeutic applications of μ-opioid receptor agonists for the treatment of anxiety and insomnia.
Synthesis Methods
The synthesis of BPP-E involves the reaction of 1-bromo-3-chloropropane with 4-bromophenol to form 1-(4-bromophenoxy)-3-chloropropane. This intermediate is then reacted with 3-ethoxyphenol in the presence of a base to produce 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene. The synthesis of BPP-E is a complex process that requires a high level of expertise in organic chemistry.
Scientific Research Applications
BPP-E has been used in scientific research to study the mechanisms of opioid receptor activation and to investigate the potential therapeutic applications of μ-opioid receptor agonists. It has been shown to produce potent analgesic effects in animal models, and may have potential as a treatment for chronic pain. BPP-E has also been used to study the effects of μ-opioid receptor agonists on respiratory depression, which is a common side effect of opioid analgesics.
properties
IUPAC Name |
1-bromo-4-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-5-3-6-17(13-16)21-12-4-11-20-15-9-7-14(18)8-10-15/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUIBLJNWVTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)
![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)



![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)
![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)